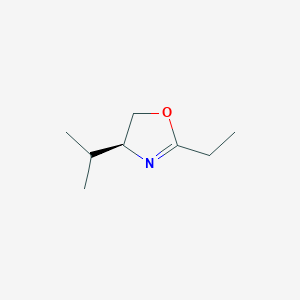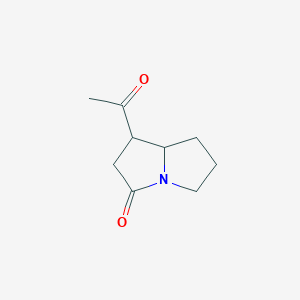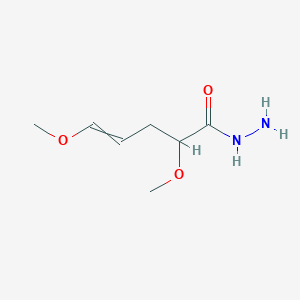![molecular formula C12H16N2O2 B14402351 3-[(2-Aminoethyl)amino]-1-(2-hydroxyphenyl)but-2-en-1-one CAS No. 88480-63-1](/img/structure/B14402351.png)
3-[(2-Aminoethyl)amino]-1-(2-hydroxyphenyl)but-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Aminoethyl)amino]-1-(2-hydroxyphenyl)but-2-en-1-one is an organic compound that features both amine and phenol functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Aminoethyl)amino]-1-(2-hydroxyphenyl)but-2-en-1-one typically involves the reaction of 2-hydroxyacetophenone with ethylenediamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2-Aminoethyl)amino]-1-(2-hydroxyphenyl)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Halogenating agents or alkylating agents can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines and phenols.
Applications De Recherche Scientifique
3-[(2-Aminoethyl)amino]-1-(2-hydroxyphenyl)but-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism by which 3-[(2-Aminoethyl)amino]-1-(2-hydroxyphenyl)but-2-en-1-one exerts its effects involves interactions with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the amine groups can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminoethylphenol: Similar structure but lacks the but-2-en-1-one moiety.
4-(2-Aminoethyl)phenol: Positional isomer with different biological activity.
N-(2-Hydroxyphenyl)ethylenediamine: Contains similar functional groups but different connectivity.
Uniqueness
3-[(2-Aminoethyl)amino]-1-(2-hydroxyphenyl)but-2-en-1-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
88480-63-1 |
|---|---|
Formule moléculaire |
C12H16N2O2 |
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
3-(2-aminoethylamino)-1-(2-hydroxyphenyl)but-2-en-1-one |
InChI |
InChI=1S/C12H16N2O2/c1-9(14-7-6-13)8-12(16)10-4-2-3-5-11(10)15/h2-5,8,14-15H,6-7,13H2,1H3 |
Clé InChI |
OTTSBNQWRCNGCJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)C1=CC=CC=C1O)NCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3-Methylcyclohex-3-en-1-yl)oxy]ethan-1-ol](/img/structure/B14402285.png)

![N-([1,1'-Biphenyl]-3-yl)-2-(pyrrolidin-1-yl)acetamide](/img/structure/B14402292.png)

![10-Fluoro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14402296.png)


![6-Formylbicyclo[4.2.1]nonan-1-yl acetate](/img/structure/B14402314.png)

![3-Chloro-4'-pentyl[1,1'-biphenyl]-4-ol](/img/structure/B14402328.png)


